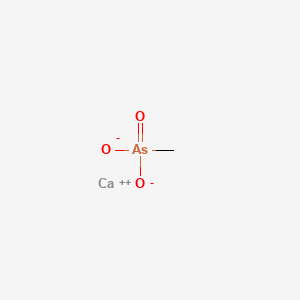
calcium;methyl-dioxido-oxo-λ5-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
calcium;methyl-dioxido-oxo-λ5-arsane, also known as calcium methanearsonate, is an organoarsenic compound with the chemical formula CH3AsCaO3. This compound is primarily used as a pesticide and herbicide due to its ability to control a wide range of weeds and pests. It is a white, crystalline solid that is soluble in water and has been utilized in various agricultural and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, methyl-, calcium salt (1:1) typically involves the reaction of methylarsonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the resulting product is isolated by filtration and drying. The general reaction can be represented as follows:
[ \text{CH}_3\text{AsO}_3\text{H}_2 + \text{Ca(OH)}_2 \rightarrow \text{CH}_3\text{AsCaO}_3 + 2\text{H}_2\text{O} ]
In industrial production, the process may involve additional steps to ensure the purity and stability of the final product. This includes the use of high-purity reagents and controlled reaction conditions to minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
calcium;methyl-dioxido-oxo-λ5-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsine .
Wissenschaftliche Forschungsanwendungen
calcium;methyl-dioxido-oxo-λ5-arsane has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in treating certain medical conditions, although its toxicity limits its therapeutic applications.
Industry: It is widely used in agriculture as a pesticide and herbicide to control weeds and pests .
Wirkmechanismus
The mechanism of action of arsonic acid, methyl-, calcium salt (1:1) involves the inhibition of key enzymes and metabolic pathways in target organisms. The compound interferes with the synthesis of essential biomolecules, leading to cellular dysfunction and death. Molecular targets include enzymes involved in oxidative phosphorylation and DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Arsenic trioxide
- Arsenic pentoxide
- Calcium arsenate
- Lead arsenate
- Sodium arsenate
- Dimethylarsinic acid
Uniqueness
calcium;methyl-dioxido-oxo-λ5-arsane is unique due to its specific chemical structure and properties. Unlike other arsenic compounds, it has a methyl group attached to the arsenic atom, which influences its reactivity and biological activity. This structural feature makes it particularly effective as a pesticide and herbicide, as it can target specific metabolic pathways in weeds and pests .
Eigenschaften
CAS-Nummer |
6423-72-9 |
|---|---|
Molekularformel |
CH3AsCaO3 |
Molekulargewicht |
178.03 g/mol |
IUPAC-Name |
calcium;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO3.Ca/c1-2(3,4)5;/h1H3,(H2,3,4,5);/q;+2/p-2 |
InChI-Schlüssel |
VTOKNEHMFFTVSM-UHFFFAOYSA-L |
SMILES |
C[As](=O)([O-])[O-].[Ca+2] |
Kanonische SMILES |
C[As](=O)([O-])[O-].[Ca+2] |
Key on ui other cas no. |
6423-72-9 |
Piktogramme |
Health Hazard |
Verwandte CAS-Nummern |
124-58-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


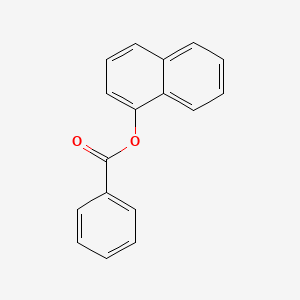



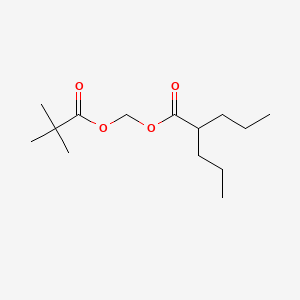
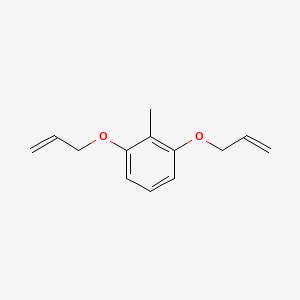
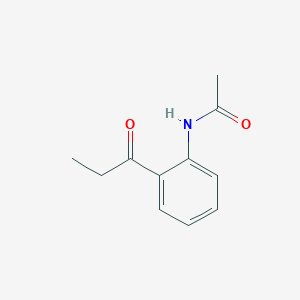


![2-Methylbicyclo[2.2.2]octan-2-ol](/img/structure/B1617084.png)

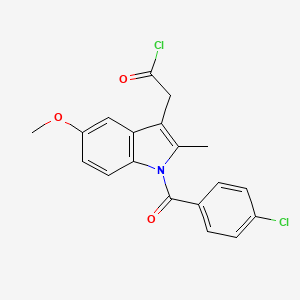
![8-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1617091.png)
![10-methyl-7H-benzo[c]carbazole](/img/structure/B1617092.png)
